Momelotinib sulfate

Description

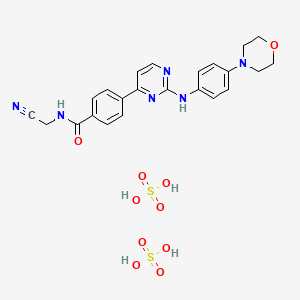

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O2.2H2O4S/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;2*1-5(2,3)4/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);2*(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGPMRGWDSQVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735338 | |

| Record name | Sulfuric acid--N-(cyanomethyl)-4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzamide (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056636-06-6 | |

| Record name | Sulfuric acid--N-(cyanomethyl)-4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzamide (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Investigating the Role of Momelotinib Sulfate in ACVR1 Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Momelotinib sulfate is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both Janus kinase 1 and 2 (JAK1/JAK2) and Activin A receptor, type I (ACVR1).[1] This dual inhibition is critical to its clinical efficacy, particularly in myelofibrosis, where it not only addresses the inflammatory cytokine signaling driven by the JAK-STAT pathway but also uniquely ameliorates disease-related anemia through its action on ACVR1.[2][3] Inhibition of ACVR1, a key regulator of iron homeostasis, leads to a reduction in hepcidin levels, thereby increasing iron availability for erythropoiesis.[4][5] This whitepaper provides a comprehensive technical overview of the role of Momelotinib in ACVR1 signaling, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to Momelotinib and ACVR1

Momelotinib is an ATP-competitive inhibitor of JAK1 and JAK2, with additional potent inhibitory activity against ACVR1 (also known as ALK2).[2][3] While its JAK1/2 inhibition addresses the hyperactive JAK-STAT signaling characteristic of myeloproliferative neoplasms, its unique ACVR1 inhibition provides a distinct therapeutic advantage in managing anemia.[2][6]

ACVR1 is a transmembrane serine/threonine kinase that belongs to the transforming growth factor-beta (TGF-β) receptor superfamily.[2] It plays a crucial role in the signaling pathway of bone morphogenetic proteins (BMPs) and activins.[7][8] Upon ligand binding, ACVR1 forms a heteromeric complex with type II receptors, leading to the phosphorylation and activation of downstream SMAD proteins (SMAD1/5/8).[7][8] This signaling cascade is a principal driver of hepcidin expression, the master regulator of iron metabolism.[4][5]

Quantitative Data on Momelotinib's Inhibitory Activity

The inhibitory potency of Momelotinib against its primary targets has been quantified in various preclinical studies. A summary of these findings is presented below.

| Target Kinase | IC50 (nM) | Reference |

| JAK1 | 11 | [2] |

| JAK2 | 18 | [2] |

| JAK2 V617F | 2.8 | |

| ACVR1 (ALK2) | 8.4 | [9] |

| TYK2 | 17 | [2] |

| JAK3 | 155 | [2] |

Table 1: In Vitro Inhibitory Activity of Momelotinib. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and selective inhibition of JAK1, JAK2, and ACVR1 by Momelotinib.

Clinical trial data from studies such as SIMPLIFY-1 and MOMENTUM provide quantitative evidence of Momelotinib's efficacy in patients with myelofibrosis.

| Clinical Trial | Endpoint | Momelotinib | Comparator | P-value | Reference |

| SIMPLIFY-1 | Spleen Volume Reduction (≥35% at week 24) | 26.5% | 29% (Ruxolitinib) | 0.011 (non-inferior) | |

| Total Symptom Score Reduction (≥50% at week 24) | 28.4% | 42.2% (Ruxolitinib) | 0.98 (non-inferiority not met) | ||

| MOMENTUM | Spleen Volume Reduction (≥35% at week 24) | 23% | 3% (Danazol) | 0.0011 | [10] |

| Total Symptom Score Reduction (≥50% at week 24) | 25% | 9% (Danazol) | 0.0095 | [11][12] |

Table 2: Key Efficacy Endpoints from Phase 3 Clinical Trials of Momelotinib. These data highlight Momelotinib's significant activity in reducing spleen size and improving symptoms in patients with myelofibrosis.

Signaling Pathways and Experimental Workflows

The ACVR1 Signaling Pathway and its Inhibition by Momelotinib

The ACVR1 signaling cascade is initiated by the binding of BMP ligands to a receptor complex composed of type I (ACVR1) and type II (e.g., BMPR2) receptors. This leads to the phosphorylation and activation of SMAD1/5/8, which then complex with SMAD4 and translocate to the nucleus to induce the transcription of target genes, including hepcidin. Momelotinib directly inhibits the kinase activity of ACVR1, thereby blocking this entire downstream signaling pathway.

Caption: ACVR1 signaling pathway and the inhibitory action of Momelotinib.

Experimental Workflow for Assessing Momelotinib's Effect on ACVR1 Signaling

A typical experimental workflow to investigate the impact of Momelotinib on ACVR1 signaling involves a series of in vitro and cellular assays.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Activation of BMP-Smad1/5/8 Signaling Promotes Survival of Retinal Ganglion Cells after Damage In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. accegen.com [accegen.com]

- 7. researchgate.net [researchgate.net]

- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. HEL 92.1.7 Cells [cytion.com]

- 12. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor–Naïve Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Early Preclinical Development of Momelotinib as a JAK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momelotinib (formerly known as CYT387) is a potent, orally bioavailable small-molecule inhibitor of Janus kinases (JAK) 1 and 2.[1][2][3][4][5] Its development was driven by the discovery that dysregulated JAK-STAT signaling is a key pathogenic mechanism in myeloproliferative neoplasms (MPNs), including myelofibrosis (MF).[4][5][6][7][8] Unlike other JAK inhibitors, the preclinical profile of momelotinib revealed a unique dual mechanism of action, not only targeting the myeloproliferation and inflammatory symptoms via JAK1/2 inhibition but also addressing the prevalent issue of anemia in MF patients through the inhibition of activin A receptor type 1 (ACVR1).[6][7][9][10][11] This guide provides a detailed overview of the core preclinical data and methodologies that characterized the early development of momelotinib.

Mechanism of Action

Momelotinib exerts its therapeutic effects through the modulation of two key signaling pathways implicated in the pathophysiology of myelofibrosis.

Inhibition of the JAK-STAT Pathway

Myelofibrosis is characterized by the hyperactivation of the JAK-STAT pathway, often driven by mutations such as JAK2V617F.[4][5][6] This leads to uncontrolled proliferation of hematopoietic cells and excessive production of inflammatory cytokines, which contribute to splenomegaly, constitutional symptoms, and bone marrow fibrosis.[6][7][8] Momelotinib is an ATP-competitive inhibitor that potently targets JAK1 and JAK2, thereby blocking the downstream phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[3][4][5][6][12] This interruption of the signaling cascade reduces myeloproliferation and suppresses the production of inflammatory cytokines.[6][7][8]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. CYT387, a selective JAK1/JAK2 inhibitor: in vitro assessment of kinase selectivity and preclinical studies using cell lines and primary cells from polycythemia vera patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]

- 8. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medical.gsk.com [medical.gsk.com]

- 10. hematologyandoncology.net [hematologyandoncology.net]

- 11. Momelotinib in JAK2 inhibitor-naïve myelofibrosis: pros and cons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Momelotinib | C23H22N6O2 | CID 25062766 - PubChem [pubchem.ncbi.nlm.nih.gov]

Momelotinib Sulfate: A Comprehensive Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momelotinib is a potent, orally bioavailable small molecule inhibitor targeting key kinases involved in myelofibrosis (MF), a serious bone marrow disorder. This technical guide provides an in-depth analysis of the kinase selectivity profile of momelotinib sulfate, offering a valuable resource for researchers and drug development professionals. By summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways, this document aims to facilitate a comprehensive understanding of momelotinib's mechanism of action.

Momelotinib is distinguished by its unique dual-inhibitory action against Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are central to the pro-inflammatory cytokine signaling that drives the symptoms and pathology of myelofibrosis.[1][2][3] Furthermore, momelotinib is a potent inhibitor of Activin A receptor type 1 (ACVR1), also known as ALK2.[2][3][4][5] This inhibition of ACVR1 is believed to address the anemia often associated with myelofibrosis by reducing the production of hepcidin, a key regulator of iron homeostasis.[2][4][5]

This guide will delve into the specific inhibitory activity of momelotinib against a panel of kinases, present detailed protocols for the assays used to determine this activity, and illustrate the signaling pathways through which momelotinib exerts its therapeutic effects.

Kinase Selectivity Profile of Momelotinib

The kinase selectivity of momelotinib has been characterized through various in vitro enzymatic and cellular assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) of momelotinib against key kinases. This quantitative data highlights the potent and selective nature of momelotinib's inhibitory activity.

Table 1: In Vitro Enzymatic Inhibition by Momelotinib

| Target Kinase | IC50 (nM) | Assay Conditions | Reference |

| JAK1 | 11 | ATP-competitive | [2][6][7][8][9] |

| JAK2 | 18 | ATP-competitive | [2][6][7][8][9] |

| JAK2 (V617F) | 2.8 | Enzymatic Assay | [1] |

| JAK3 | 155 | ATP-competitive | [2][7][8] |

| TYK2 | 17 | ATP-competitive | [2][8] |

| ACVR1 (ALK2) | 6.83 | Enzymatic Assay | [1] |

Table 2: Cellular Activity of Momelotinib

| Cell Line | Assay | Target Pathway | IC50 (µM) | Reference |

| Ba/F3 (TEL-JAK2) | Proliferation | JAK2 | 0.8 | [1] |

| HEL 92.1.7 (JAK2 V617F) | Proliferation | JAK2 | 1.8 | [1] |

| Human PBMCs | STAT3 Phosphorylation | IL-6 (JAK1/2) | Not specified | [1] |

| Human PBMCs | STAT5 Phosphorylation | Thrombopoietin (JAK2) | Not specified | [1] |

Signaling Pathways Modulated by Momelotinib

Momelotinib exerts its therapeutic effects by modulating two critical signaling pathways: the JAK-STAT pathway, which is central to the inflammatory aspects of myelofibrosis, and the ACVR1/SMAD pathway, which plays a key role in iron regulation and anemia.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors. In myelofibrosis, this pathway is often constitutively activated due to mutations in JAK2, CALR, or MPL.[1][2] This leads to excessive production of inflammatory cytokines, contributing to splenomegaly, constitutional symptoms, and bone marrow fibrosis. Momelotinib's inhibition of JAK1 and JAK2 effectively dampens this hyperactive signaling.

ACVR1 and Hepcidin Regulation

Activin A receptor, type I (ACVR1), also known as ALK2, is a key regulator of hepcidin, the master hormone of iron homeostasis. In chronic inflammatory states like myelofibrosis, elevated cytokines such as IL-6 can lead to increased hepcidin production.[2][4] This results in iron sequestration within reticuloendothelial cells, limiting its availability for erythropoiesis and contributing to anemia. Momelotinib's inhibition of ACVR1 directly counteracts this process, leading to a reduction in hepcidin levels and improved iron availability for red blood cell production.[2][4][5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the specific proprietary protocols used in the development of momelotinib are not publicly available, this section provides representative methodologies for key assays based on standard industry practices.

Biochemical Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method for determining the in vitro potency of a compound against a purified kinase.

Objective: To determine the IC50 value of momelotinib for a specific kinase.

Materials:

-

Purified recombinant kinase (e.g., JAK1, JAK2, ACVR1)

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

Adenosine triphosphate (ATP)

-

This compound, serially diluted in DMSO

-

Assay buffer (e.g., HEPES, MgCl2, Brij-35)

-

Microtiter plates (e.g., 384-well)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega; or LanthaScreen™ Eu Kinase Binding Assay, Thermo Fisher Scientific)

-

Plate reader capable of measuring luminescence or fluorescence

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of momelotinib in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Prepare a solution of the kinase in assay buffer.

-

Prepare a solution of the substrate and ATP in assay buffer. The ATP concentration is typically at or near the Km for the specific kinase.

-

-

Reaction Setup:

-

Add a small volume of the diluted momelotinib or DMSO (vehicle control) to the wells of the microtiter plate.

-

Add the kinase solution to each well.

-

Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding the ATP/substrate solution to each well.

-

-

Reaction Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Signal Detection:

-

Stop the kinase reaction and detect the product. The method of detection will depend on the assay kit used:

-

ADP-Glo™ Assay: Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP, which is used to generate a luminescent signal.

-

LanthaScreen™ Assay: Add a solution containing a europium-labeled antibody and an Alexa Fluor® 647-labeled tracer. The binding of the tracer and antibody to the kinase results in a FRET signal. Inhibition by momelotinib displaces the tracer, leading to a loss of FRET.

-

-

-

Data Analysis:

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Plot the signal as a function of the logarithm of the momelotinib concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of momelotinib that inhibits 50% of the kinase activity.

-

Cellular STAT Phosphorylation Assay (Generic Protocol)

This protocol describes a general method for assessing the inhibitory effect of momelotinib on cytokine-induced STAT phosphorylation in a cellular context, often analyzed by Western blot or flow cytometry.

Objective: To determine the effect of momelotinib on the phosphorylation of STAT proteins in response to cytokine stimulation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., HEL 92.1.7)

-

Cell culture medium

-

Cytokine (e.g., Interleukin-6 [IL-6] to stimulate STAT3, or Thrombopoietin [TPO] to stimulate STAT5)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-STAT (e.g., p-STAT3 Tyr705, p-STAT5 Tyr694) and anti-total-STAT

-

Secondary antibody (HRP-conjugated)

-

Reagents for SDS-PAGE and Western blotting

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells in the appropriate medium.

-

Pre-incubate the cells with varying concentrations of momelotinib or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total STAT protein or a housekeeping protein (e.g., β-actin).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-STAT signal to the total STAT or housekeeping protein signal.

-

Compare the levels of STAT phosphorylation in momelotinib-treated samples to the cytokine-stimulated control to determine the extent of inhibition.

-

Conclusion

This compound exhibits a distinct and clinically relevant kinase selectivity profile, characterized by potent inhibition of JAK1, JAK2, and ACVR1. This dual mechanism of action uniquely positions momelotinib to address both the inflammatory symptoms and the anemia associated with myelofibrosis. The data and methodologies presented in this guide provide a comprehensive overview for researchers and clinicians working to further understand and utilize this targeted therapy. The continued investigation into the broader kinase profile of momelotinib and its downstream effects will undoubtedly yield further insights into its therapeutic potential.

References

- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 6. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]

- 8. agilent.com [agilent.com]

- 9. reactionbiology.com [reactionbiology.com]

Structural Analysis of Momelotinib Sulfate Binding to JAK2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural and molecular interactions between Momelotinib sulfate and Janus kinase 2 (JAK2). Understanding this binding is critical for the development of targeted therapies for myeloproliferative neoplasms (MPNs), where dysregulated JAK2 signaling is a key pathogenic driver. This document details the binding characteristics, presents quantitative data, outlines relevant experimental methodologies, and visualizes key pathways and workflows.

Introduction to Momelotinib and JAK2

Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a crucial role in the JAK/STAT signaling pathway, which is essential for hematopoiesis and immune function.[1][2][3] Upon cytokine or growth factor binding to their receptors, JAK2 is activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] These activated STATs then translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.[1]

Mutations in the JAK2 gene, particularly the V617F mutation, lead to constitutive activation of the kinase, driving the pathology of MPNs such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[1] Momelotinib is a potent, ATP-competitive inhibitor of JAK1 and JAK2.[4][5][6] It is approved for the treatment of myelofibrosis, where it not only addresses symptoms and spleen size by inhibiting the hyperactive JAK/STAT pathway but also improves anemia through a unique secondary mechanism involving the inhibition of activin A receptor type 1 (ACVR1).[7][8][9]

Structural Analysis of the Momelotinib-JAK2 Complex

The definitive structural basis for Momelotinib's interaction with JAK2 is provided by the high-resolution crystal structure of the JAK2 kinase domain (JH1) in complex with Momelotinib (PDB ID: 8BXH).[1][10] This structure, resolved at 1.30 Å, reveals the precise binding mode of the inhibitor within the ATP-binding pocket of the enzyme.[1][10]

Momelotinib anchors itself to the hinge region of the JAK2 ATP-binding pocket, a common feature for many kinase inhibitors.[2] This interaction is crucial for its potent inhibitory activity. The structural data indicates that inhibitors like Momelotinib that target the front pocket of the ATP-binding site can achieve high potency and moderate JAK2 selectivity.[2][10] In silico studies have further analyzed these interactions, noting that Momelotinib binds to Pocket 1 Chain A and has an additional binding interaction with Pocket 1 Chain B of the JAK2 protein.[11]

Quantitative Binding and Inhibition Data

The efficacy of Momelotinib as a JAK2 inhibitor has been quantified through various biochemical and cellular assays. The data highlights its potent activity against both wild-type and mutant forms of JAK2.

| Parameter | Value | Target/System | Reference |

| IC50 | 18 nM | Wild-Type JAK2 (enzymatic assay) | [4][5] |

| 11 nM | Wild-Type JAK1 (enzymatic assay) | [4][5] | |

| 2.8 nM | JAK2 V617F (enzymatic assay) | [7] | |

| 200 nM | Ba/F3-JAK2V617F cells (proliferation) | [4][12] | |

| 1.5 µM | HEL cells (JAK2 V617F) (proliferation) | [4][12] | |

| 400 nM | STAT5 phosphorylation in HEL cells | [12] | |

| Dissociation Constant (Kd) | 0.13 nM | Wild-Type JAK2 (in vitro enzyme assay) | [7] |

| 28 nM | Wild-Type JAK1 (in vitro enzyme assay) | [7] | |

| Binding Affinity (ΔG) | -7.9 kcal/mol | JAK2 (in silico docking) | [11] |

| -24.17 kcal/mol | JAK2 (MM/PBSA calculation) | [1] |

Signaling Pathways and Experimental Workflows

To better illustrate the context and methodologies of this research, the following diagrams are provided.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. Below are summaries of key experimental protocols used in the structural and functional analysis of Momelotinib.

X-Ray Crystallography of JAK2-Momelotinib Complex

This protocol is based on the deposition data for PDB ID 8BXH.[10]

-

Protein Expression and Purification: The human JAK2 kinase domain (JH1) is expressed using an appropriate system, such as the baculovirus expression system in Trichoplusia ni insect cells.[10] The protein is then purified to homogeneity using standard chromatographic techniques, such as affinity and size-exclusion chromatography.

-

Complex Formation and Crystallization: Purified JAK2 is incubated with an excess of this compound to ensure saturation of the binding site. The complex is then subjected to crystallization screening using methods like vapor diffusion, where the protein-ligand solution is equilibrated against a reservoir solution containing precipitants, leading to the formation of single, diffraction-quality crystals.

-

Data Collection and Structure Determination: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction patterns are collected and processed. The structure is solved using molecular replacement, followed by iterative rounds of model building and refinement until the model converges and fits the electron density map, validated by metrics like R-work and R-free.[10]

In Vitro Kinase Inhibition Assay (IC50 Determination)

-

Objective: To determine the concentration of Momelotinib required to inhibit 50% of JAK2 kinase activity.

-

Procedure:

-

Recombinant JAK2 enzyme (wild-type or V617F mutant) is incubated in a reaction buffer.

-

A specific peptide substrate and ATP are added to the reaction mixture.

-

Serial dilutions of this compound (typically dissolved in DMSO) are added to the wells of a microtiter plate.[4]

-

The kinase reaction is initiated by the addition of the enzyme.

-

After a set incubation period at a controlled temperature, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified using a detection method such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or an antibody-based ELISA.

-

The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

-

Cell-Based Proliferation Assays

-

Objective: To assess the effect of Momelotinib on the proliferation of JAK2-dependent cell lines.[12]

-

Procedure:

-

Cells dependent on JAK2 signaling, such as the human erythroleukemia cell line HEL (harboring JAK2 V617F) or Ba/F3 cells engineered to express JAK2 V617F, are cultured under standard conditions.[4][12][13]

-

Cells are seeded into 96-well plates and treated with increasing concentrations of Momelotinib for a defined period (e.g., 48-72 hours).

-

Cell viability or proliferation is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively.

-

The IC50 value, representing the concentration that inhibits cell growth by 50%, is determined from the resulting dose-response curves.

-

STAT Phosphorylation Assay

-

Objective: To measure the inhibition of JAK2-mediated STAT phosphorylation in a cellular context.[7][12]

-

Procedure:

-

Relevant cells (e.g., primary human peripheral blood mononuclear cells or HEL cells) are pre-incubated with various concentrations of Momelotinib.[7][12]

-

The JAK/STAT pathway is stimulated with an appropriate cytokine, such as erythropoietin (EPO), thrombopoietin (TPO), or IL-6.[2][7]

-

After stimulation, cells are lysed to extract proteins.

-

The levels of phosphorylated STAT3 (p-STAT3) or STAT5 (p-STAT5) are measured and compared to the total levels of STAT3/5.

-

Detection is typically performed using Western blotting or flow cytometry with phospho-specific antibodies.

-

In Silico Molecular Docking

-

Objective: To predict the binding affinity and interaction patterns of Momelotinib with JAK2 computationally.[1][11]

-

Procedure:

-

Preparation: The 3D crystal structure of JAK2 (e.g., 8BXH) is retrieved from the Protein Data Bank (PDB).[1] The 3D structure of Momelotinib is obtained from a database like PubChem.[11] The protein structure is prepared by removing water molecules and adding hydrogen atoms. The ligand is energy-minimized.[11]

-

Docking: Software such as PyRx or AutoDock Vina is used to dock the ligand into the defined ATP-binding site of the JAK2 protein.[11] The program samples multiple conformations and orientations of the ligand.

-

Scoring and Analysis: The program calculates a binding affinity score (e.g., in kcal/mol) for the best-predicted binding pose.[11] Visualization software (e.g., BIOVIA Discovery Studio, PyMOL) is used to analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues.[11]

-

Conclusion

The structural analysis of Momelotinib's binding to JAK2 provides a clear molecular basis for its potent and selective inhibition. The high-resolution crystal structure (8BXH) confirms that Momelotinib acts as an ATP-competitive inhibitor, forming key interactions within the hinge region of the kinase domain. This structural understanding is complemented by a robust set of quantitative data, including low nanomolar IC50 and Kd values, which underscore its high affinity for JAK2. The detailed experimental protocols for crystallography, kinase assays, and cellular studies provide the necessary framework for further research and development of next-generation JAK inhibitors. The combined structural, quantitative, and methodological insights are invaluable for medicinal chemists and pharmacologists aiming to design novel therapeutics with improved efficacy and selectivity profiles for the treatment of myelofibrosis and other JAK-driven diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | JAK | TargetMol [targetmol.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hematologyandoncology.net [hematologyandoncology.net]

- 9. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Portico [access.portico.org]

Pharmacological Profile of Momelotinib's Primary Metabolite M21: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momelotinib, an inhibitor of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and activin A receptor type 1 (ACVR1), is a clinically important therapeutic for myelofibrosis.[1][2] A significant contributor to its overall pharmacological effect is its primary circulating metabolite, M21.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of M21, summarizing its known biochemical and cellular activities. The document details experimental protocols for key assays relevant to its characterization and presents its known quantitative data in a structured format for clear comparison with its parent compound.

Introduction to M21

M21 is the major human circulating metabolite of Momelotinib.[5] It is formed through the oxidation of the morpholine ring of Momelotinib by multiple cytochrome P450 (CYP) enzymes—including CYP3A4, CYP2C8, CYP2C9, and CYP2C19—followed by metabolism via aldehyde oxidase.[5] Pharmacokinetic studies have shown that the mean ratio of M21 to Momelotinib for the area under the curve (AUC) ranges from 1.4 to 2.1, indicating a significant systemic exposure to the metabolite.[5] M21 is a pharmacologically active metabolite that is a potent inhibitor of JAK1, JAK2, and ACVR1.[4][6] It is estimated to retain approximately 40% of the pharmacological activity of the parent compound, Momelotinib, and thus contributes significantly to the therapeutic effects observed in patients.[1][3][5]

Mechanism of Action and Signaling Pathways

M21, in concert with Momelotinib, exerts its therapeutic effects through the modulation of key signaling pathways implicated in myelofibrosis: the JAK/STAT pathway and the ACVR1/hepcidin axis.

Inhibition of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors that are essential for hematopoiesis and immune function.[7] In myelofibrosis, this pathway is often dysregulated, leading to uncontrolled cell growth and inflammation. M21, along with Momelotinib, inhibits JAK1 and JAK2, thereby blocking the downstream phosphorylation and activation of STAT proteins.[8] This inhibition leads to a reduction in the transcription of target genes involved in cell proliferation and inflammation.

Inhibition of the ACVR1 Signaling Pathway and Hepcidin Regulation

M21 also inhibits Activin A receptor, type I (ACVR1), also known as ALK2.[7] ACVR1 is a key regulator of hepcidin, a hormone that controls iron homeostasis. In myelofibrosis, elevated hepcidin levels contribute to anemia by sequestering iron and limiting its availability for red blood cell production. By inhibiting ACVR1, M21 leads to the suppression of hepcidin expression, which in turn increases iron availability and can ameliorate anemia.[7][9]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for M21 in comparison to its parent compound, Momelotinib.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Momelotinib | JAK1 | Biochemical | 11 | [5] |

| JAK2 | Biochemical | 18 | [5] | |

| JAK3 | Biochemical | 155 | [9] | |

| TYK2 | Biochemical | 17 | [9] | |

| M21 | JAK1 | Biochemical | Not explicitly stated | [2][8] |

| JAK2 | Biochemical | Not explicitly stated | [2][8] | |

| ACVR1 | Biochemical | Not explicitly stated | [4][6] |

Note: While specific IC50 values for M21 are not detailed in the provided search results, multiple sources confirm it is a potent inhibitor of JAK1, JAK2, and ACVR1, retaining approximately 40% of the pharmacological activity of Momelotinib.[1][3][5]

Experimental Protocols

Detailed methodologies for key experiments used in the pharmacological profiling of M21 are provided below.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Protocol:

-

Reagent Preparation: Prepare solutions of the target kinase (e.g., JAK1, JAK2, ACVR1), the appropriate substrate, ATP, and a dilution series of M21.

-

Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and M21 (or vehicle control). Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and simultaneously catalyzes a luciferase reaction that produces light. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: Plot the luminescence signal against the concentration of M21. Fit the data to a dose-response curve to determine the IC50 value.

Cellular STAT3 Phosphorylation Assay (Western Blot)

This assay determines the ability of M21 to inhibit cytokine-induced phosphorylation of STAT3 in a cellular context.

Protocol:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., human peripheral blood mononuclear cells) and starve them of serum overnight. Pre-incubate the cells with a dilution series of M21 for a specified time (e.g., 1-2 hours).

-

Cytokine Stimulation: Stimulate the cells with a cytokine known to activate the JAK/STAT pathway (e.g., IL-6) for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (pSTAT3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control protein (e.g., β-actin). Quantify the band intensities to determine the relative levels of pSTAT3.

ACVR1 Activity Assay (Hepcidin Expression in HepG2 Cells)

This assay measures the effect of M21 on the expression of hepcidin, a downstream target of the ACVR1 signaling pathway.

Protocol:

-

Cell Culture: Culture HepG2 (human hepatoma) cells in appropriate media.

-

Treatment: Treat the cells with a dilution series of M21 for a specified period.

-

Stimulation: Stimulate the cells with Bone Morphogenetic Protein 6 (BMP6), a known inducer of hepcidin expression via the ACVR1 pathway.

-

RNA Isolation and Quantitative RT-PCR (qRT-PCR):

-

Isolate total RNA from the cells.

-

Synthesize complementary DNA (cDNA) from the RNA.

-

Perform qRT-PCR using primers specific for the hepcidin gene (HAMP) and a housekeeping gene for normalization (e.g., GAPDH).

-

-

Data Analysis: Calculate the relative expression of hepcidin mRNA in M21-treated cells compared to vehicle-treated controls.

Metabolic Pathway

M21 is the primary product of Momelotinib metabolism. The conversion involves a two-step enzymatic process.

Conclusion

M21, the primary metabolite of Momelotinib, is a pharmacologically active and potent inhibitor of JAK1, JAK2, and ACVR1. Its significant contribution to the overall therapeutic effect of Momelotinib underscores the importance of considering active metabolites in drug development and pharmacological assessments. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of M21 and other novel kinase inhibitors. Further studies to precisely quantify the inhibitory potency of M21 against its targets will provide a more complete understanding of its pharmacological profile.

References

- 1. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and Disposition of Momelotinib Revealed a Disproportionate Human Metabolite-Resolution for Clinical Development [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Clinical assessment of momelotinib drug–drug interactions via CYP3A metabolism and transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ojjaarahcp.com [ojjaarahcp.com]

- 8. ClinPGx [clinpgx.org]

- 9. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Molecular Basis of Momelotinib's Effect on Hepcidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms through which Momelotinib exerts its regulatory effects on hepcidin, a central hormone in iron homeostasis. Momelotinib is distinguished among Janus kinase (JAK) inhibitors by its unique dual-inhibitory action that not only addresses myelofibrosis-associated splenomegaly and constitutional symptoms but also ameliorates the anemia that is a common and debilitating feature of the disease. This beneficial effect on anemia is primarily attributed to its ability to suppress hepcidin expression.[1][2]

Core Mechanism: Dual Inhibition of JAK/STAT and ACVR1/SMAD Pathways

Myelofibrosis (MF) is characterized by dysregulated JAK-STAT signaling, leading to chronic inflammation and myeloproliferation.[3] This inflammatory state, particularly the elevation of cytokines like Interleukin-6 (IL-6), is a key driver of increased hepcidin production.[4] Furthermore, the Bone Morphogenetic Protein (BMP) signaling pathway, specifically through the receptor ACVR1, is the principal regulator of basal and iron-responsive hepcidin expression.[5][6] In MF, hepcidin is often aberrantly elevated, leading to iron sequestration in reticuloendothelial cells, restricted iron availability for erythropoiesis, and consequently, anemia.[1][4]

Momelotinib's therapeutic effect stems from its capacity to inhibit two distinct signaling pathways that converge on the regulation of the hepcidin gene (HAMP):

-

Inhibition of the IL-6/JAK/STAT3 Pathway: Momelotinib is a potent inhibitor of JAK1 and JAK2.[7][8] By blocking JAK1/2, it prevents the phosphorylation and activation of the transcription factor STAT3 in response to IL-6, thereby downregulating the inflammatory stimulus for HAMP gene transcription.[6][9]

-

Inhibition of the BMP6/ACVR1/SMAD Pathway: Crucially, and uniquely among several JAK inhibitors, Momelotinib also directly inhibits Activin A receptor, type 1 (ACVR1), also known as ALK2.[2][10] ACVR1 is the type I BMP receptor kinase essential for transducing the BMP6 signal, which leads to the phosphorylation of SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[5][6] By inhibiting ACVR1, Momelotinib blocks this primary pathway for hepcidin induction, leading to a significant reduction in hepcidin levels and increased iron mobilization for red blood cell production.[5][11][12]

This dual mechanism distinguishes Momelotinib from other JAK inhibitors like ruxolitinib, which primarily targets the JAK/STAT pathway and can exacerbate anemia.[5][11]

Signaling Pathways and Momelotinib's Points of Intervention

The following diagrams illustrate the key signaling cascades and the inhibitory action of Momelotinib.

Caption: Momelotinib's inhibition of the inflammatory IL-6/JAK/STAT3 pathway.

Caption: Momelotinib's inhibition of the primary iron-regulatory BMP6/ACVR1/SMAD pathway.

Quantitative Data Summary

The efficacy of Momelotinib's inhibitory actions has been quantified both in vitro and in clinical settings.

Table 1: In Vitro Inhibitory Activity of Momelotinib

| Target | Parameter | Value | Reference |

|---|---|---|---|

| JAK1 | IC₅₀ | 26.9 nM | [13] |

| JAK2 | IC₅₀ | 1.4 nM | [13] |

| ACVR1/ALK2 Pathway | EC₅₀ (HAMP mRNA reduction) | 0.65 µM |[5] |

IC₅₀: Half maximal inhibitory concentration; EC₅₀: Half maximal effective concentration.

Table 2: Clinical Efficacy of Momelotinib in Transfusion-Dependent Myelofibrosis Patients (Phase 2 Study, NCT02515630)

| Clinical Endpoint | Result | Patient Population | Reference |

|---|---|---|---|

| Transfusion Independence (TI) Response | 41% achieved TI for ≥12 weeks | 41 TD-MF Patients | [14][15] |

| Transfusion Requirement Reduction | 78% of TI non-responders achieved ≥50% reduction | TD-MF Patients | [14][16] |

| Median Hepcidin Levels (TI Responders) | Decrease from 23 nM to ~9 nM by week 24 | 14 Patients |[9] |

TD-MF: Transfusion-Dependent Myelofibrosis.

Experimental Protocols

The following protocols provide an overview of the methodologies used to characterize Momelotinib's mechanism of action.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the affinity (IC₅₀) of Momelotinib for JAK2 and ACVR1 kinases.[17]

Objective: To quantify the direct inhibitory effect of Momelotinib on target kinase activity.

Materials:

-

Recombinant human JAK2 or ACVR1 kinase.

-

LanthaScreen™ Eu-anti-tag Antibody.

-

Alexa Fluor™ 647-labeled Kinase Tracer.

-

Kinase Buffer.

-

Momelotinib, serially diluted in DMSO.

-

384-well microplates.

-

Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Methodology:

-

Reagent Preparation: Prepare a 1X Kinase Buffer solution. Prepare solutions of kinase/antibody mix and tracer at 3X the final desired concentration in 1X Kinase Buffer.

-

Compound Plating: Create a serial dilution of Momelotinib in DMSO, then dilute further in 1X Kinase Buffer to create a 3X final concentration series. Plate 5 µL of the diluted compound or DMSO control into the 384-well plate.

-

Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody solution to each well.

-

Tracer Addition & Incubation: Add 5 µL of the 3X tracer solution to initiate the reaction. Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate using a TR-FRET-capable plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of Momelotinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Phosphorylation Assay by Western Blot

This protocol details the assessment of Momelotinib's ability to inhibit cytokine-induced phosphorylation of STAT3 and SMAD1/5/8 in a cellular context.

Objective: To confirm Momelotinib's on-target effect within the intracellular signaling pathways.

Materials:

-

HepG2 human hepatoma cell line.

-

Cell culture medium (e.g., DMEM) with FBS and antibiotics.

-

Recombinant human IL-6 and BMP6.

-

Momelotinib.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-pSTAT3 (Tyr705), anti-STAT3, anti-pSMAD1/5/8, anti-SMAD1.

-

HRP-conjugated secondary antibody.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, transfer membranes (PVDF), and Western blot apparatus.

-

Chemiluminescent substrate.

Methodology:

-

Cell Culture and Treatment: Seed HepG2 cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours.

-

Inhibitor Pre-treatment: Pre-incubate cells with varying concentrations of Momelotinib or vehicle (DMSO) for 1-2 hours.

-

Cytokine Stimulation: Stimulate the cells with either IL-6 (e.g., 20 ng/mL) or BMP6 (e.g., 10 ng/mL) for 30-60 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape and collect the lysate, then clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blot: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply chemiluminescent substrate and visualize bands using a digital imaging system. Analyze band intensity to quantify the inhibition of phosphorylation relative to total protein levels.

Protocol 3: Quantification of Serum Hepcidin by LC-MS/MS

This protocol provides a high-level overview of hepcidin-25 measurement in clinical samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for accuracy.[18][19]

Objective: To accurately measure circulating levels of bioactive hepcidin-25 in patient serum.

Materials:

-

Patient serum samples.

-

Isotopically labeled hepcidin-25 internal standard (IS).

-

Solid-phase extraction (SPE) cartridges or plates.

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

-

Solvents for sample preparation and chromatography (e.g., acetonitrile, formic acid, water).

-

Hepcidin-25 calibrators.

Methodology:

-

Sample Preparation: Thaw serum samples on ice. Spike a defined volume of serum with the isotopically labeled internal standard.

-

Solid-Phase Extraction (SPE): Condition the SPE plate/cartridge. Load the serum sample to enrich for hepcidin and remove interfering proteins and salts. Wash the cartridge and elute the peptide fraction.

-

LC-MS/MS Analysis: Inject the extracted sample into the LC-MS/MS system.

-

Chromatography: Separate hepcidin-25 from other peptides using a C18 reverse-phase column with a water/acetonitrile gradient.

-

Mass Spectrometry: Analyze the eluent using electrospray ionization (ESI) in positive mode. Monitor specific precursor-to-product ion transitions for both native hepcidin-25 and the internal standard using Multiple Reaction Monitoring (MRM).

-

-

Quantification: Generate a calibration curve using known concentrations of hepcidin-25 calibrators. Calculate the hepcidin concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Logical Experimental Workflow

The following diagram outlines a structured workflow for investigating the molecular effects of a compound like Momelotinib on hepcidin regulation.

References

- 1. targetedonc.com [targetedonc.com]

- 2. hematologyandoncology.net [hematologyandoncology.net]

- 3. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ojjaarahcp.com [ojjaarahcp.com]

- 9. Momelotinib: an emerging treatment for myelofibrosis patients with anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. Momelotinib inhibits ACVR1/ALK2, d ... | Article | H1 Connect [archive.connect.h1.co]

- 12. [PDF] Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents. | Semantic Scholar [semanticscholar.org]

- 13. cancer-research-network.com [cancer-research-network.com]

- 14. ACVR1/JAK1/JAK2 inhibitor momelotinib reverses transfusion dependency and suppresses hepcidin in myelofibrosis phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ACVR1/JAK1/JAK2 inhibitor momelotinib reverses transfusion dependency and suppresses hepcidin in myelofibrosis phase 2 trial [escholarship.org]

- 16. [PDF] ACVR1/JAK1/JAK2 inhibitor momelotinib reverses transfusion dependency and suppresses hepcidin in myelofibrosis phase 2 trial. | Semantic Scholar [semanticscholar.org]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. msacl.org [msacl.org]

- 19. researchgate.net [researchgate.net]

In Silico Modeling of Momelotinib Sulfate Kinase Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momelotinib is a potent inhibitor of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Activin A receptor type 1 (ACVR1), approved for the treatment of myelofibrosis, particularly in patients with anemia.[1][2] Its unique triple-inhibitory mechanism not only addresses the symptoms of myelofibrosis driven by dysregulated JAK-STAT signaling but also ameliorates anemia by inhibiting the ACVR1 pathway, which leads to a reduction in hepcidin and increased iron availability for erythropoiesis.[1][2][3] This guide provides an in-depth technical overview of the in silico methods used to model the interactions between momelotinib and its target kinases. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational techniques in kinase inhibitor discovery and development. This document outlines detailed experimental protocols for molecular docking, molecular dynamics simulations, and pharmacophore modeling, presents quantitative interaction data in a clear, tabular format, and visualizes key signaling pathways and experimental workflows using Graphviz.

Introduction to Momelotinib and its Kinase Targets

Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms.[3] A key driver of the disease is the dysregulation of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.[2] Momelotinib is an ATP-competitive inhibitor that targets JAK1 and JAK2, thereby blocking this aberrant signaling cascade.[2][3]

A distinguishing feature of momelotinib is its ability to also inhibit ACVR1 (also known as ALK2).[1][2][4] The overproduction of cytokines in myelofibrosis leads to elevated levels of hepcidin, a key regulator of iron homeostasis.[3] Increased hepcidin restricts iron availability for red blood cell production, leading to anemia, a common and prognostically significant complication of myelofibrosis.[1][3] By inhibiting ACVR1, momelotinib reduces hepcidin production, thereby improving iron metabolism and addressing anemia.[1][3][5][6]

Quantitative Analysis of Momelotinib-Kinase Interactions

The inhibitory activity and binding affinity of momelotinib and its major metabolite, M21, against its target kinases have been quantified through various in vitro assays. This data is crucial for understanding its potency and selectivity.

| Target Kinase | Inhibitory Parameter | Momelotinib Value | M21 (Metabolite) Value | Reference |

| JAK1 (wild-type) | IC50 | 11 nM | - | [3] |

| JAK1 (wild-type) | Kd | 28 nM | Less potent than parent | [3] |

| JAK2 (wild-type) | IC50 | 18 nM | - | [3] |

| JAK2 (wild-type) | Kd | 0.13 nM | Less potent than parent | [3] |

| JAK2 (V617F mutant) | IC50 | 2.8 nM | - | [3] |

| JAK3 | IC50 | 155 nM | - | [3] |

| TYK2 | IC50 | 17 nM | - | [7] |

| ACVR1 | IC50 | 6.83 nM | Potent binding | [3] |

Table 1: In vitro inhibitory activity and binding affinity of momelotinib and its M21 metabolite.

| In Silico Parameter | Target | Value | Software/Method | Reference |

| Binding Affinity | JAK2 | -7.9 kcal/mol | PyRx (AutoDock Vina) | [8] |

| Binding Free Energy (ΔG) | JAK2 | -24.17 kcal/mol | MM/PBSA | [9] |

Table 2: In silico binding predictions for momelotinib.

Signaling Pathways and Experimental Workflows

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune response.[10] Its dysregulation is a hallmark of myelofibrosis. Momelotinib's inhibition of JAK1 and JAK2 directly targets this pathway.

The ACVR1-Hepcidin Signaling Pathway

Momelotinib's unique ability to counteract anemia in myelofibrosis stems from its inhibition of the ACVR1 pathway, which is a key regulator of hepcidin, the master controller of iron homeostasis.

In Silico Modeling Workflow

The following diagram outlines a typical workflow for the in silico analysis of momelotinib's interaction with a target kinase.

Detailed Experimental Protocols

Molecular Docking of Momelotinib with JAK2

This protocol outlines the steps for docking momelotinib to the ATP-binding site of JAK2 using AutoDock Vina.

Objective: To predict the binding conformation and estimate the binding affinity of momelotinib to JAK2.

Materials:

-

Protein Structure: Crystal structure of JAK2 in complex with momelotinib (PDB ID: 8BXH).[9]

-

Ligand Structure: 3D structure of momelotinib (can be obtained from PubChem or extracted from the PDB file).

-

Software:

-

MGLTools with AutoDockTools (ADT): For preparing protein and ligand files.

-

AutoDock Vina: For performing the docking calculation.

-

PyMOL or ChimeraX: For visualization and analysis.

-

Protocol:

-

Protein Preparation: a. Load the PDB file (8BXH) into ADT. b. Remove water molecules and any non-essential heteroatoms. c. Add polar hydrogens to the protein. d. Add Kollman charges to the protein atoms. e. Save the prepared protein in PDBQT format.

-

Ligand Preparation: a. Load the momelotinib structure file into ADT. b. Detect the root and define the rotatable bonds. c. Save the prepared ligand in PDBQT format.

-

Grid Box Generation: a. In ADT, define the search space (grid box) for docking. The box should encompass the entire ATP-binding site of JAK2. The coordinates of the co-crystallized momelotinib can be used to center the grid box. b. Set the dimensions of the grid box (e.g., 20 x 20 x 20 Å).

-

Docking Execution: a. Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the output file name. b. Run AutoDock Vina from the command line using the configuration file.

-

Results Analysis: a. AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of momelotinib, ranked by their binding affinity scores (in kcal/mol). b. Visualize the docking results in PyMOL or ChimeraX to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between momelotinib and the amino acid residues in the JAK2 binding pocket.

Molecular Dynamics Simulation of the Momelotinib-JAK2 Complex

This protocol provides a general framework for performing a molecular dynamics (MD) simulation of the momelotinib-JAK2 complex using GROMACS.

Objective: To assess the stability of the momelotinib-JAK2 complex and analyze its dynamic behavior over time.

Materials:

-

Complex Structure: The best-ranked docked pose of the momelotinib-JAK2 complex from the molecular docking experiment.

-

Software:

-

GROMACS: For performing the MD simulation.

-

A force field: (e.g., CHARMM36, AMBER) for describing the interatomic forces.

-

Ligand topology and parameter files: Can be generated using servers like CGenFF or LigParGen.

-

Analysis software: GROMACS built-in tools, VMD, or PyMOL.

-

Protocol:

-

System Preparation: a. Prepare the topology for the protein using pdb2gmx. b. Generate the topology and parameter files for momelotinib. c. Combine the protein and ligand topologies. d. Create a simulation box and solvate it with a suitable water model (e.g., TIP3P). e. Add ions to neutralize the system.

-

Energy Minimization: a. Perform energy minimization to remove steric clashes and relax the system.

-

Equilibration: a. Perform a two-step equilibration process: i. NVT equilibration (constant Number of particles, Volume, and Temperature): To stabilize the temperature of the system. ii. NPT equilibration (constant Number of particles, Pressure, and Temperature): To stabilize the pressure and density of the system.

-

Production MD Run: a. Run the production MD simulation for a desired length of time (e.g., 100 ns).

-

Trajectory Analysis: a. Analyze the trajectory to assess the stability of the complex: i. Root Mean Square Deviation (RMSD): To measure the deviation of the protein and ligand from their initial positions. ii. Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein. b. Analyze the interactions between momelotinib and JAK2 throughout the simulation (e.g., hydrogen bond analysis).

Pharmacophore Modeling

This protocol describes the generation of a pharmacophore model based on the momelotinib-JAK2 complex using LigandScout.

Objective: To identify the key chemical features of momelotinib that are essential for its binding to JAK2, which can be used for virtual screening of new potential inhibitors.

Materials:

-

Complex Structure: The crystal structure or a stable docked pose of the momelotinib-JAK2 complex.

-

Software: LigandScout or similar pharmacophore modeling software.

-

Databases of active and decoy molecules: For model validation.

Protocol:

-

Pharmacophore Model Generation: a. Load the momelotinib-JAK2 complex into LigandScout. b. The software will automatically generate a structure-based pharmacophore model by identifying the key interaction features between momelotinib and the protein, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. c. Refine the generated model by manually adding or removing features based on visual inspection and chemical intuition.

-

Model Validation: a. Validate the pharmacophore model by screening a database containing known active JAK2 inhibitors and a set of decoy molecules. b. A good pharmacophore model should be able to distinguish between active and inactive compounds, showing a high enrichment of known actives in the hit list. c. Generate a Receiver Operating Characteristic (ROC) curve to assess the model's ability to differentiate between actives and decoys.

-

Virtual Screening: a. Use the validated pharmacophore model as a 3D query to screen large compound libraries for molecules that match the pharmacophoric features. b. The identified hits can then be subjected to further in silico analysis (e.g., docking, MD simulations) and experimental validation.

Experimental Validation of In Silico Predictions

It is crucial to validate the predictions from in silico models with experimental data.

Objective: To confirm the inhibitory activity of momelotinib or newly identified compounds against the target kinases.

Protocol:

-

In Vitro Kinase Inhibition Assay: a. Perform a biochemical assay to measure the IC50 value of the compound against the purified kinase enzyme (e.g., JAK1, JAK2, ACVR1). b. Various assay formats can be used, such as radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.

-

Cell-Based Assays: a. Conduct cell-based assays to assess the compound's ability to inhibit the kinase activity within a cellular context. b. For example, measure the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line to confirm the inhibition of the JAK-STAT pathway.

-

Structural Biology: a. For promising compounds, co-crystallize the compound with the target kinase and solve the X-ray crystal structure. b. This provides direct experimental evidence of the binding mode and interactions, which can be compared with the in silico predictions.[11]

Conclusion

In silico modeling plays a pivotal role in modern drug discovery and development by providing valuable insights into the molecular interactions between a drug and its target. For momelotinib, computational techniques such as molecular docking, molecular dynamics simulations, and pharmacophore modeling have been instrumental in elucidating its binding to JAK1, JAK2, and ACVR1. The detailed protocols and workflows presented in this guide offer a framework for researchers to apply these powerful methods to further investigate momelotinib's mechanism of action and to discover novel kinase inhibitors with improved efficacy and selectivity. The integration of in silico predictions with experimental validation is essential for the successful translation of computational findings into tangible therapeutic benefits.

References

- 1. hematologyandoncology.net [hematologyandoncology.net]

- 2. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]

- 3. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ojjaarahcp.com [ojjaarahcp.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. cusabio.com [cusabio.com]

- 11. De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Momelotinib Sulfate in JAK2 V617F Mutant Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momelotinib is a potent, ATP-competitive small-molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1][2][3] It also uniquely inhibits Activin A receptor, type I (ACVR1/ALK2).[3][4][5] The JAK-STAT signaling pathway is a crucial regulator of hematopoiesis and immune function.[6][7] The somatic V617F mutation in the JAK2 gene leads to constitutive activation of the JAK-STAT pathway, a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs) such as polycythemia vera (PV) and myelofibrosis (MF).[6][8] Momelotinib has demonstrated efficacy in inhibiting the proliferation of cells harboring the JAK2 V617F mutation and inducing apoptosis.[1] This document provides detailed protocols for in vitro assays to evaluate the activity of momelotinib sulfate in JAK2 V617F mutant cell lines.

Mechanism of Action

Momelotinib exerts its therapeutic effect by inhibiting the hyperactivated JAK-STAT signaling pathway.[6][9] In cells with the JAK2 V617F mutation, the kinase is constitutively active, leading to the continuous phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][7] Activated STATs then translocate to the nucleus and drive the transcription of genes involved in cell proliferation, differentiation, and survival. Momelotinib competitively binds to the ATP-binding site of JAK2, preventing the phosphorylation and subsequent activation of STAT proteins.[7] This blockade of downstream signaling leads to the inhibition of cell growth and induction of apoptosis in JAK2 V617F-dependent cells.[1][10] Furthermore, momelotinib's inhibition of ACVR1 is thought to contribute to the amelioration of anemia observed in clinical settings by downregulating hepcidin expression.[3][11]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and cell lines.

Table 1: Momelotinib Kinase Inhibitory Activity

| Target | IC50 (nM) |

| JAK1 | 11 |

| JAK2 | 18 |

| JAK2 V617F | 2.8 |

| JAK3 | 155 |

| TYK2 | 17 |

Data compiled from multiple sources.[1][6]

Table 2: Momelotinib Cellular Activity against JAK2 V617F Mutant Cell Lines

| Cell Line | Assay Type | IC50 (µM) |

| HEL (Human Erythroleukemia) | Cell Proliferation | 1.8 |

| SET-2 (Human Megakaryoblastic Leukemia) | pSTAT5 Inhibition | 0.205 |

| Ba/F3-JAK2V617F (Murine Pro-B) | Cell Proliferation | 1.5 |

Data compiled from multiple sources.[1][6][12]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTS/MTT Assay)

This protocol is designed to determine the effect of momelotinib on the proliferation of JAK2 V617F mutant cells.

Materials:

-

JAK2 V617F positive cell line (e.g., HEL, SET-2)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

96-well clear flat-bottom microplates

-

MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Culture JAK2 V617F mutant cells in RPMI-1640 complete medium at 37°C in a humidified 5% CO2 incubator.

-

Harvest cells in the exponential growth phase and determine cell viability and count using a hemocytometer or automated cell counter.

-

Seed 5,000 to 10,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest momelotinib concentration.

-

Add 100 µL of the momelotinib dilutions or vehicle control to the appropriate wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTS or MTT reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the dose-response curve.

Protocol 2: Western Blot for Phospho-STAT5 (pSTAT5) Inhibition

This protocol assesses the ability of momelotinib to inhibit the downstream signaling of the JAK2 V617F pathway.

Materials:

-

JAK2 V617F positive cell line (e.g., HEL, SET-2)

-

RPMI-1640 medium with 10% FBS

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH or β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed 1-2 x 10^6 cells per well in a 6-well plate in complete medium and allow them to adhere or stabilize overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) or vehicle control (DMSO) for 2-4 hours.

-

Harvest the cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pSTAT5 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total STAT5 and a loading control (GAPDH or β-actin) to ensure equal protein loading.

Visualizations

Caption: Momelotinib inhibits the constitutively active JAK2 V617F kinase.

Caption: Workflow for in vitro evaluation of momelotinib.

References

- 1. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. hematologyandoncology.net [hematologyandoncology.net]

- 4. ojjaarahcp.com [ojjaarahcp.com]

- 5. Momelotinib for myelofibrosis: our 14 years of experience with 100 clinical trial patients and recent FDA approval - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ashpublications.org [ashpublications.org]

- 12. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]

Application Note: Establishing a Momelotinib Sulfate Dose-Response Curve in HEL Cell Lines

Introduction